trans-4-Methoxypiperidin-3-ol hydrochloride
Overview
Description
trans-4-Methoxypiperidin-3-ol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methoxy group at the fourth position and a hydroxyl group at the third position in the trans configuration. This compound is commonly used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxypiperidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which undergoes a series of chemical reactions to introduce the methoxy and hydroxyl groups.
Hydroxylation: The hydroxyl group at the third position is introduced via an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Methoxypiperidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Utilized in the synthesis of biologically active compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
- Studied for its effects on various biological pathways and potential as a drug candidate.
Industry:
- Used in the production of fine chemicals and specialty chemicals.
- Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-4-Methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and functional groups. The methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .
Comparison with Similar Compounds
4-Methoxypiperidine: Lacks the hydroxyl group at the third position.
3-Hydroxypiperidine: Lacks the methoxy group at the fourth position.
trans-4-Hydroxypiperidin-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group at the fourth position.
Uniqueness: trans-4-Methoxypiperidin-3-ol hydrochloride is unique due to the presence of both methoxy and hydroxyl groups in the trans configuration, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it valuable in various scientific research applications.
Properties
IUPAC Name |
(3S,4S)-4-methoxypiperidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZMZYDWYHFFOT-GEMLJDPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCNC[C@@H]1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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